4-Chloro-3-fluorophenylisothiocyanate

Description

4-Chloro-3-fluorophenylisothiocyanate is a chemical compound with the molecular formula C7H3ClFNS and a molecular weight of 187.62 g/mol . It belongs to the class of isothiocyanates, which are known for their reactivity and utility in various chemical reactions. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

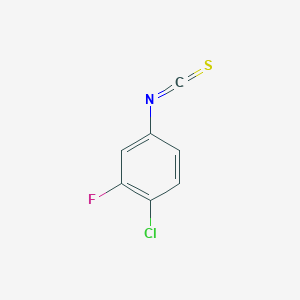

Structure

2D Structure

Properties

IUPAC Name |

1-chloro-2-fluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQXTPFOLQLDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396437 | |

| Record name | 4-Chloro-3-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597545-17-0 | |

| Record name | 4-Chloro-3-fluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-fluoro-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-fluorophenylisothiocyanate can be synthesized from the corresponding aniline derivative through a reaction with thiophosgene. The general reaction involves the conversion of 4-chloro-3-fluoroaniline to the isothiocyanate using thiophosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorophenylisothiocyanate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the stability of the reactants and products.

Major Products Formed

The major products formed from reactions involving this compound include thiourea derivatives, heterocyclic compounds, and other substituted isothiocyanates .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Agents

One of the primary applications of 4-chloro-3-fluorophenylisothiocyanate is in the synthesis of anticancer drugs. For instance, it serves as a precursor for the development of compounds that inhibit key signaling pathways in cancer cells. Its derivatives have been evaluated for their potency against various cancer types, showing promising results in vitro.

| Compound | Activity | Reference |

|---|---|---|

| Sorafenib | Multi-kinase inhibitor | |

| Other derivatives | Varying IC50 values against cancer cell lines |

Case Study: Sorafenib Synthesis

Sorafenib, an oral multi-kinase inhibitor approved for treating advanced renal cell carcinoma, has been synthesized using intermediates derived from this compound. This compound targets several kinases involved in tumor growth and angiogenesis, demonstrating the therapeutic potential of isothiocyanates in oncology.

2. Anti-inflammatory Agents

Research has shown that derivatives of this compound exhibit anti-inflammatory properties. Compounds synthesized from this isothiocyanate have been tested for their ability to inhibit pro-inflammatory cytokines.

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound A | 6.24 | Anti-inflammatory |

| Compound B | 12.3 | Anti-inflammatory |

Case Study: In Vitro Evaluation

In a study evaluating various derivatives for anti-inflammatory activity, compounds bearing the isothiocyanate moiety demonstrated significant inhibition of nitric oxide production in activated macrophages, underscoring their potential as therapeutic agents for inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of compounds derived from this compound have also been explored. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Candida albicans.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound C | 0.25 | Antibacterial |

| Compound D | 4.0 | Antifungal |

Case Study: Antimicrobial Testing

In a comparative study, certain derivatives exhibited lower minimum inhibitory concentrations compared to standard antibiotics, indicating their potential utility in treating resistant infections .

Mechanism of Action

The mechanism of action of 4-chloro-3-fluorophenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on proteins, peptides, and other molecules. This reactivity is utilized in various biochemical assays and synthetic applications .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-3-(trifluoromethyl)phenyl isothiocyanate: Similar in structure but with a trifluoromethyl group instead of a fluorine atom.

4-Fluorophenyl isothiocyanate: Lacks the chlorine atom, making it less reactive in certain contexts.

4-Chlorophenyl isothiocyanate: Lacks the fluorine atom, affecting its reactivity and applications.

Uniqueness

4-Chloro-3-fluorophenylisothiocyanate is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and versatility in chemical reactions. This dual substitution allows for a broader range of applications compared to its analogs .

Biological Activity

4-Chloro-3-fluorophenylisothiocyanate is a compound that has garnered attention in recent research due to its diverse biological activities. This article aims to explore its antibacterial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as isothiocyanates, which are characterized by the presence of the isothiocyanate functional group (-N=C=S). The specific structure of this compound contributes to its reactivity and biological effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity. In a study evaluating its efficacy against various bacterial strains, it showed potent inhibition against:

- Enterococcus faecalis

- Pseudomonas aeruginosa

- Salmonella typhi

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL, demonstrating comparable effectiveness to standard antibiotics like ceftriaxone, with inhibition zone diameters reaching up to 30 mm for certain strains .

Anticancer Activity

The anticancer properties of this compound have been investigated in various cancer cell lines. Notably, it has shown promising results against:

- Breast Cancer (MCF-7)

- Prostate Cancer (PC3)

- Liver Cancer (HepG2)

Table 1 summarizes the IC50 values observed in different studies:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the S phase, as evidenced by morphological changes and increased lactate dehydrogenase (LDH) enzyme activity in treated cells .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It was shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells .

Case Study 2: Inhibition of Bacterial Growth

A comparative study involving multiple isothiocyanates revealed that this compound outperformed several derivatives in inhibiting the growth of Pseudomonas aeruginosa. The study highlighted its potential as a lead compound for developing new antibacterial agents .

Q & A

Q. What strategies resolve contradictions in reported toxicity profiles of this compound derivatives?

- Methodology : Meta-analysis of ecotoxicology data (e.g., terrestrial toxicity assays ) identifies confounding variables (e.g., metabolite interference). Reproduce studies under OECD guidelines, using standardized cell lines (e.g., HepG2) and LC50/EC50 comparisons.

- Case Study : Discrepancies in aquatic toxicity may arise from hydrolysis product variability; stabilize test solutions with antioxidants (e.g., BHT) .

Q. How can researchers design experiments to investigate the compound’s potential as a covalent inhibitor in enzyme kinetics?

- Methodology :

- Kinetic Assays : Measure IC50 values via fluorescence quenching or SPR, using time-dependent inactivation to confirm covalent binding .

- Structural Analysis : Co-crystallize with target enzymes (e.g., kinases) to resolve binding modes (X-ray crystallography ).

- Competition Studies : Use reversible inhibitors (e.g., ATP analogs) to validate specificity .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodology : Non-linear regression (e.g., Hill equation) fits dose-response curves. Account for heteroscedasticity using weighted least squares. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons .

- Software : GraphPad Prism or R packages (drc, nlme) for robust error analysis .

Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.